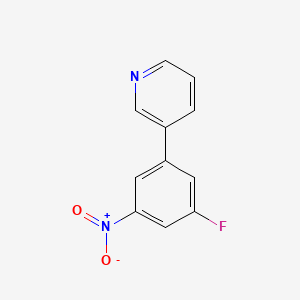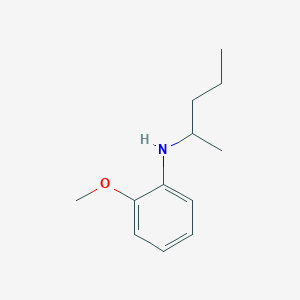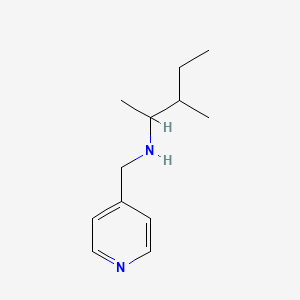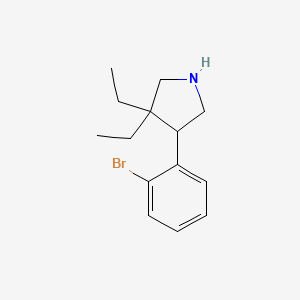![molecular formula C11H20OSi B13252899 2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL](/img/structure/B13252899.png)
2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL is a chemical compound with the molecular formula C11H20OSi It is a cyclohexanol derivative where the hydroxyl group is substituted with a 2-(trimethylsilyl)ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL typically involves the reaction of cyclohexanone with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a cyclohexanone derivative, while reduction would produce a cyclohexane derivative.
科学的研究の応用
2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL involves its interaction with molecular targets through its hydroxyl and trimethylsilyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic synthesis, the trimethylsilyl group can act as a protecting group, while the hydroxyl group can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Trimethylsilylacetylene: A compound with a trimethylsilyl group attached to an acetylene moiety.
Cyclohexanone: A cyclohexane derivative with a ketone group.
Uniqueness
2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL is unique due to the presence of both a hydroxyl group and a trimethylsilyl-substituted ethynyl group.
特性
分子式 |
C11H20OSi |
|---|---|
分子量 |
196.36 g/mol |
IUPAC名 |
2-(2-trimethylsilylethynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20OSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h10-12H,4-7H2,1-3H3 |
InChIキー |
VQIUWJOPAYJZBQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1CCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{Imidazo[1,2-a]pyridin-5-yl}boronic acid](/img/structure/B13252821.png)



![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13252834.png)
![3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13252845.png)



![2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde](/img/structure/B13252861.png)



![1-[(1-Methoxypropan-2-yl)amino]propan-2-ol](/img/structure/B13252874.png)
